molecular formula C9H7Cl2FO2 B1410121 Ethyl 2,3-dichloro-5-fluorobenzoate CAS No. 1807053-15-1

Ethyl 2,3-dichloro-5-fluorobenzoate

Cat. No.: B1410121
CAS No.: 1807053-15-1
M. Wt: 237.05 g/mol
InChI Key: MKCOSBPLWJVMLT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dichloro-5-fluorobenzoate typically involves the esterification of 2,3-dichloro-5-fluorobenzoic acid. One common method is the reaction of 2,3-dichloro-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,3-dichloro-5-fluorobenzoic acid.

    Reduction: 2,3-dichloro-5-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,3-dichloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloro-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance its binding affinity to target molecules, thereby increasing its potency.

Comparison with Similar Compounds

Ethyl 2,3-dichloro-5-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2,3-dichlorobenzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 2,3-difluorobenzoate: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.

    Ethyl 3-fluorobenzoate: Has a single fluorine atom without chlorine, which may affect its overall reactivity and use in synthesis.

Properties

IUPAC Name

ethyl 2,3-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCOSBPLWJVMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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